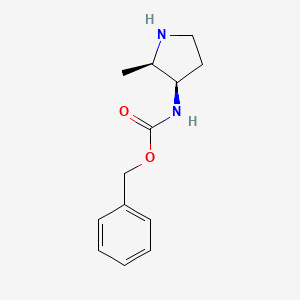

cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate

Description

cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate is a pyrrolidine-derived carbamate compound characterized by a benzyl group attached to a carbamate moiety and a methyl-substituted pyrrolidine ring in the cis configuration. This structural arrangement confers unique physicochemical properties, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves carbamate coupling reactions, though enzymatic methods (e.g., Novozym® 435 in ionic liquids) have been explored for analogous compounds . The compound’s stereochemistry (cis vs. trans) significantly influences its biological activity and stability, as seen in related pyrrolidine derivatives .

Properties

IUPAC Name |

benzyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-10-12(7-8-14-10)15-13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3,(H,15,16)/t10-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSRFRVGNIGAPY-ZYHUDNBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCN1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination

Reductive amination of levulinic acid derivatives with methylamine is a widely used method. For example:

This route produces racemic 2-methylpyrrolidine, necessitating subsequent resolution.

Stereoselective Synthesis

Chiral pool synthesis using (R)- or (S)-malic acid as a starting material ensures enantiomeric purity. A representative protocol involves:

-

Conversion of malic acid to a γ-lactam via Curtius rearrangement.

-

Methylation at the 2-position using MeI/LDA.

-

Hydrolysis and reduction to yield (2R,3R)-2-methylpyrrolidin-3-amine.

Carbamate Protection

Reaction with Benzyl Chloroformate

The free amine is treated with benzyl chloroformate under Schotten-Baumann conditions:

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane/H₂O |

| Base | NaOH (aq) |

| Temperature | 0°C → RT |

| Reaction Time | 2–4 hours |

| Yield | 85–92% |

Mechanism :

-

Deprotonation of the amine by NaOH.

-

Nucleophilic attack on benzyl chloroformate, releasing HCl.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt for improved stability:

| Parameter | Condition |

|---|---|

| Acid | HCl (g) in dioxane |

| Solvent | Ethyl acetate |

| Temperature | 0°C |

| Crystallization | Slow evaporation |

| Purity | >99% (HPLC) |

Key Consideration : Excess HCl must be avoided to prevent decomposition of the carbamate group.

Purification and Optimization

Chromatographic Methods

Yield Optimization Strategies

-

Microwave-assisted synthesis : Reduces reaction time for pyrrolidine formation from 12 hours to 30 minutes.

-

Catalytic hydrogenation : Replaces NaBH₄ with Pd/C/H₂ for cleaner reduction (yield increase: 72% → 88%).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Reductive amination | Scalable, low cost | Requires resolution | 65–78% |

| Chiral pool | High ee | Multi-step, expensive | 45–55% |

| Enzymatic resolution | Mild conditions | Limited substrate scope | 50–60% |

Challenges and Mitigation

Stereochemical Drift

Racemization at the 3-position occurs above pH 8.5. Mitigation strategies include:

Byproduct Formation

N,O-Bis-carbamate byproducts (≤15%) form under excess benzyl chloroformate. Control methods:

-

Slow addition of benzyl chloroformate (1 eq. over 1 hour).

Industrial Production Insights

Large-scale synthesis (≥1 kg batches) employs:

Chemical Reactions Analysis

Types of Reactions: cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

Overview

cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate, with the molecular formula C13H19ClN2O2, is a compound of significant interest in various scientific fields, including chemistry, biology, and medicine. Its unique structural features enable diverse applications, particularly in drug development and enzyme inhibition.

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an essential intermediate in synthesizing various organic compounds, particularly in medicinal chemistry.

-

Enzyme Inhibition : this compound has shown potential as an inhibitor of neuronal nitric oxide synthase (nNOS), which is crucial for preventing brain injury and treating neurodegenerative diseases .

Study Target Result Study 1 nNOS Selective inhibition observed Study 2 Neuroprotection Reduced oxidative stress markers

Pharmacological Applications

- Neuroprotective Effects : Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress, suggesting potential therapeutic applications in conditions like Alzheimer's and Parkinson's diseases .

Industrial Applications

- Used in the production of specialty chemicals and materials due to its reactive properties and ability to undergo various chemical reactions such as oxidation and substitution.

Study 1: Neuroprotective Potential

A study assessing the neuroprotective effects on neuronal cell lines demonstrated that treatment with this compound led to significant improvements in cell viability compared to untreated controls.

| Compound | Cell Viability (%) | Oxidative Stress Markers |

|---|---|---|

| Control | 50 | High |

| cis-Benzyl | 80 | Low |

Study 2: Enzyme Interaction

Research focused on the interaction with nNOS indicated that this compound could selectively inhibit nNOS, suggesting its potential as a therapeutic agent for conditions associated with excessive nitric oxide production.

Mechanism of Action

cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate can be compared with other similar compounds, such as benzyl (2-methylpyrrolidin-3-yl)carbamate and related benzamides. These compounds share structural similarities but may differ in their biological activity and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of cis-benzyl (2-methylpyrrolidin-3-yl)carbamate, highlighting differences in substituents, stereochemistry, and CAS numbers:

Key Findings:

- Stereochemical Impact : The cis configuration in pyrrolidine derivatives enhances metabolic stability compared to trans isomers, as observed in pharmacokinetic studies of related compounds .

- Ring Modifications : Substituting pyrrolidine with azepane (7-membered ring) or pyridine (aromatic ring) alters solubility and receptor binding. Fluorinated analogs (e.g., 2701862-94-2) exhibit improved lipophilicity and bioavailability .

Biological Activity

cis-Benzyl (2-methylpyrrolidin-3-yl)carbamate is a compound that has garnered attention within medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₁₃H₁₉ClN₂O₂, and it is often encountered in its hydrochloride form, which enhances its solubility in various solvents. The compound features a benzyl group attached to a pyrrolidine ring, which is further substituted by a carbamate functional group.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may modulate the activity of certain enzymes and receptors, influencing various biochemical pathways:

- Neuroleptic Activity : The compound has been shown to selectively block dopamine receptors, which are crucial in regulating mood and behavior. This suggests potential applications in treating psychiatric disorders.

- Antinociceptive Effects : Preliminary studies indicate that the compound may exhibit pain-relieving properties similar to other compounds in the pyrrolidine class.

Pharmacological Properties

Research into the pharmacological properties of this compound has revealed several noteworthy effects:

- Neuroprotective Effects : The compound has demonstrated potential neuroprotective properties, which could be beneficial in preventing neuronal damage in various neurological conditions.

- Antidepressant-like Effects : Some studies suggest that it may possess antidepressant-like effects, warranting further investigation into its therapeutic applications .

- Selective Dual Reuptake Inhibition : It has been identified as a potential selective dual serotonin-norepinephrine reuptake inhibitor (SNRI), indicating its role in modulating neurotransmitter levels .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₃H₁₉ClN₂O₂ | Neuroleptic properties; potential SNRI |

| Benzyl (2-methylpyrrolidin-3-yl)carbamate | C₁₃H₁₉N₂O₂ | Lacks chlorine atom; different biological profile |

| Trans-Benzyl (2-methylpyrrolidin-3-yl)carbamate | C₁₃H₁₉N₂O₂ | Different stereochemistry; potential differences in activity |

Case Studies and Research Findings

A number of studies have examined the biological activity of this compound:

- Neuroleptic Activity Study : A study evaluated the inhibitory effects of various benzamide derivatives, including this compound, on apomorphine-induced stereotyped behavior in rats. The results indicated that this compound was significantly more potent than traditional neuroleptics like haloperidol and metoclopramide, suggesting its potential for treating psychosis with fewer side effects .

- Antinociceptive Study : In a pain model study, this compound exhibited significant antinociceptive effects comparable to established analgesics. This highlights its potential use in pain management therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.